N-(3-chloro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
CAS No.: 1396772-15-8
Cat. No.: VC4317663
Molecular Formula: C21H22ClN5O3
Molecular Weight: 427.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396772-15-8 |
|---|---|
| Molecular Formula | C21H22ClN5O3 |
| Molecular Weight | 427.89 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H22ClN5O3/c1-13-24-21(30-26-13)14-5-8-19(23-11-14)27-9-3-4-15(12-27)20(28)25-16-6-7-18(29-2)17(22)10-16/h5-8,10-11,15H,3-4,9,12H2,1-2H3,(H,25,28) |
| Standard InChI Key | MBVOGEAQRRRFEE-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Introduction
N-(3-chloro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a complex organic compound with a molecular formula of C21H22ClN5O3 and a molecular weight of 427.9 g/mol . This compound features a combination of pharmacologically important moieties, including a piperidine ring, a pyridine ring, and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, which may include the use of solvents like dimethylformamide (DMF) or ethanol. The yield and purity can vary based on reaction conditions and purification methods. Characterization often involves spectroscopic techniques such as infrared spectroscopy to analyze functional groups .
Biological Activity and Potential Applications
Given its structural components, N-(3-chloro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide may exhibit a range of biological activities, including antimicrobial, anticancer, and neurological effects. Research into its specific mechanisms of action and therapeutic potential is ongoing, with potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume